molecular formula C14H19NO5 B1341742 (S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid CAS No. 1217710-00-3

(S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid

Cat. No.: B1341742
CAS No.: 1217710-00-3
M. Wt: 281.3 g/mol
InChI Key: KRHZKJYHTQGZGS-NSHDSACASA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a methoxyphenyl group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective Boc group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Formation of the Chiral Center: The chiral center is introduced through asymmetric synthesis, often using chiral catalysts or starting materials.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the protected amino acid derivative.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield.

Types of Reactions:

    Oxidation: The methoxy group can undergo oxidation to form corresponding phenolic derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Trifluoroacetic acid (TFA) in dichloromethane.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Free amine.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The methoxyphenyl group can also influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

    (S)-2-Amino-2-(2-methoxyphenyl)acetic acid: Lacks the Boc protective group, making it more reactive but less stable during synthesis.

    (S)-2-((tert-Butoxycarbonyl)amino)-2-phenylacetic acid: Similar structure but without the methoxy group, leading to different reactivity and applications.

Uniqueness: (S)-2-((tert-Butoxycarbonyl)amino)-2-(2-methoxyphenyl)acetic acid is unique due to the presence of both the Boc protective group and the methoxyphenyl group. This combination provides a balance of stability and reactivity, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2S)-2-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(18)15-11(12(16)17)9-7-5-6-8-10(9)19-4/h5-8,11H,1-4H3,(H,15,18)(H,16,17)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHZKJYHTQGZGS-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590421
Record name (2S)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217710-00-3
Record name (2S)-[(tert-Butoxycarbonyl)amino](2-methoxyphenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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